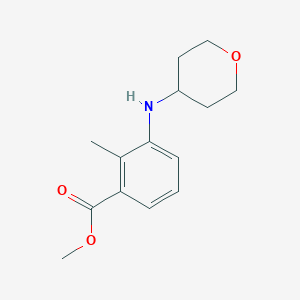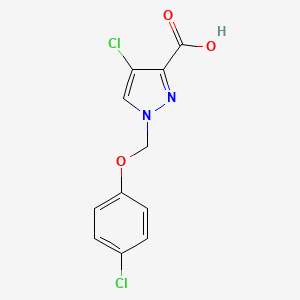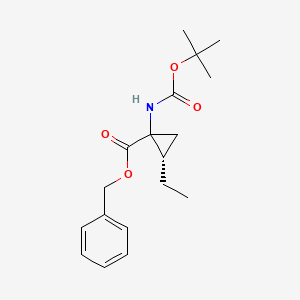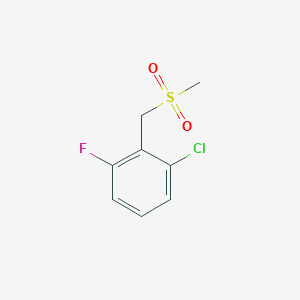
Dimethyl (2-cyanoethyl)(fluoro)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2-cyanoethyl)(fluoro)malonate is an organic compound with the molecular formula C8H10FNO4 It is a derivative of malonic acid, where the hydrogen atoms are replaced by dimethyl, cyanoethyl, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Dimethyl (2-cyanoethyl)(fluoro)malonate typically involves the cyanoethylation of dimethyl malonate. One common method includes the reaction of dimethyl malonate with acrylonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethyl acetate under controlled conditions to yield the desired product .
Industrial Production Methods
For industrial-scale production, the process is optimized to improve yield and selectivity while minimizing the use of hazardous solvents and reagents. Continuous reactors and high vacuum distillation systems are employed to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-cyanoethyl)(fluoro)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and fluoro groups.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield simpler molecules.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides for substitution reactions, acids or bases for hydrolysis, and heat for decarboxylation. The specific conditions depend on the desired reaction and the nature of the substituents on the malonate ester .
Major Products Formed
The major products formed from these reactions include substituted malonates, carboxylic acids, and simpler organic molecules resulting from decarboxylation .
Scientific Research Applications
Dimethyl (2-cyanoethyl)(fluoro)malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mechanism of Action
The mechanism of action of Dimethyl (2-cyanoethyl)(fluoro)malonate involves its interaction with specific molecular targets and pathways. The cyano and fluoro groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler derivative of malonic acid without the cyano and fluoro groups.
Diethyl malonate: Similar to dimethyl malonate but with ethyl groups instead of methyl groups.
Malonic acid: The parent compound from which these derivatives are synthesized.
Uniqueness
Dimethyl (2-cyanoethyl)(fluoro)malonate is unique due to the presence of both cyano and fluoro groups, which impart distinct chemical properties and reactivity. These functional groups enhance its utility in various synthetic applications and make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C8H10FNO4 |
|---|---|
Molecular Weight |
203.17 g/mol |
IUPAC Name |
dimethyl 2-(2-cyanoethyl)-2-fluoropropanedioate |
InChI |
InChI=1S/C8H10FNO4/c1-13-6(11)8(9,4-3-5-10)7(12)14-2/h3-4H2,1-2H3 |
InChI Key |
JQXJPPBZGIHAJA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC#N)(C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)


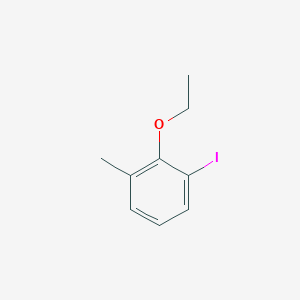
![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12841620.png)

